Home > Products > Screening Compounds P66271 > Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate - 1251667-81-8

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Catalog Number: EVT-2995124
CAS Number: 1251667-81-8
Molecular Formula: C27H31FN4O3
Molecular Weight: 478.568
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (2S,3S)-methyl

Compound Description: This compound and its conformer salts, including solvates and hydrates, are the subject of a patent describing their preparation. [] The patent focuses on the preparation methods and potential therapeutic applications of these compounds, without explicitly stating their biological activities.

Relevance: This compound shares a similar core structure with "Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate," both containing a tetrahydroquinoline ring system with a carboxylate ester substituent. Both compounds also possess halogenated aromatic rings, suggesting they may belong to a related class of compounds with similar properties.

Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound serves as a starting material for the synthesis of ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. [] The synthesis involves a three-component reaction with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid.

Relevance: While not directly analogous in structure, this compound highlights the use of substituted pyrimidine rings in the synthesis of complex heterocyclic structures. "Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" also contains a heterocyclic ring system, suggesting potential similarities in synthetic pathways and potential biological activity.

(3-Arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates

Compound Description: This series of compounds (C1–C12) were synthesized using a Cu(I)-catalyzed reaction between nitrile oxides and prop-2-ynyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate. [] Some of these derivatives, particularly C1 and C12, exhibited good antioxidant activity, comparable to the standard drug trolox. Several compounds (C1, C3, C6) displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some showing greater potency than penicillin against Pseudomonas aeruginosa.

Relevance: This series demonstrates the importance of incorporating heterocyclic moieties like isoxazole into larger structures for biological activity. "Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" incorporates a piperazine ring, another heterocycle, highlighting the potential for this compound to exhibit similar biological properties.

Ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Compound Description: This 2-sulfonylquinolone is a key intermediate in the synthesis of 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione, a potent broad-spectrum antibacterial agent effective against drug-resistant organisms like MRSA. [] The synthesis method is scalable and avoids chromatographic purification.

Relevance: The presence of a quinolone core with a 3-carboxylate ester in this compound closely resembles the structure of "Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate." The shared structural elements suggest that these compounds may be part of a larger class of molecules with potential antibacterial activity.

Overview

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with notable pharmacological potential. Its chemical structure features a quinazoline core, which is significant in medicinal chemistry due to its diverse biological activities. The compound is categorized under heterocyclic compounds, specifically those containing nitrogen in their ring structures.

Source and Classification

The compound is identified by the Chemical Abstracts Service number 1251667-81-8 and has been referenced in various chemical databases, including PubChem and ChemSpider . It falls under the classification of quinazoline derivatives, which are known for their applications in drug development, particularly as anti-cancer and anti-inflammatory agents.

Synthesis Analysis

Methods

The synthesis of methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The synthetic pathway may include:

  1. Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and isocyanates.
  2. Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.
  3. Fluorination: The incorporation of the fluorine atom at the para position of the aromatic ring is usually performed using fluorinating agents like N-fluorobenzenesulfonimide.
  4. Carboxylation: The final step often involves esterification to form the carboxylate group.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to monitor the progress and purity of the reactions.

Molecular Structure Analysis

Structure

The molecular formula of methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is C27H31FN4O. Its structure includes:

  • A quinazoline core with a carbonyl group at position 4.
  • A piperazine ring substituted at one nitrogen with a cyclohexyl group.
  • A fluoro-methylphenyl group at position 3.

Data

The molecular weight of this compound is approximately 478.568 g/mol . The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions typical for quinazoline derivatives:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the ester group may hydrolyze to yield corresponding acids or alcohols.
  3. Reduction Reactions: The carbonyl group may be reduced to an alcohol or methylene derivative under appropriate conditions.

Technical Details

These reactions often require specific catalysts or reagents and are conducted under controlled environments to prevent side reactions.

Mechanism of Action

Process

The mechanism of action for compounds like methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves interactions with biological receptors or enzymes.

  1. Receptor Binding: The compound may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmitter activity.
  2. Inhibition of Enzymatic Activity: It may act as an inhibitor for certain enzymes involved in disease pathways, leading to therapeutic effects.

Data

Studies on similar compounds suggest potential applications in treating conditions such as anxiety, depression, and cancer due to their ability to modulate neurotransmitter systems or inhibit tumor growth pathways.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is expected to exhibit:

  • A solid state at room temperature.
  • Solubility characteristics that depend on pH and solvent polarity.

Chemical Properties

The compound's stability under various conditions (temperature, light) and its reactivity with common functional groups provide insights into its handling and storage requirements.

Relevant data indicates that it should be stored in a cool, dry place away from light to maintain its integrity .

Applications

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders or cancer.
  2. Research: In studies investigating receptor interactions or enzyme inhibition mechanisms.
  3. Chemical Biology: As a tool compound for probing biological pathways involving quinazoline derivatives.

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in ongoing research efforts aimed at developing novel therapeutic agents.

Properties

CAS Number

1251667-81-8

Product Name

Methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

IUPAC Name

methyl 2-(4-cyclohexylpiperazin-1-yl)-3-(3-fluoro-4-methylphenyl)-4-oxoquinazoline-7-carboxylate

Molecular Formula

C27H31FN4O3

Molecular Weight

478.568

InChI

InChI=1S/C27H31FN4O3/c1-18-8-10-21(17-23(18)28)32-25(33)22-11-9-19(26(34)35-2)16-24(22)29-27(32)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h8-11,16-17,20H,3-7,12-15H2,1-2H3

InChI Key

UMPQGXADXNUDAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5CCCCC5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.